

Solubility of 3,5-Dibromo-4-iodopyridine in organic solvents

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Compound of Interest

Compound Name: 3,5-Dibromo-4-iodopyridine

Cat. No.: B1430625

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An In-depth Technical Guide to the Solubility of **3,5-Dibromo-4-iodopyridine**

Abstract

3,5-Dibromo-4-iodopyridine is a highly functionalized heterocyclic building block crucial for the synthesis of complex molecules in pharmaceutical and materials science research. Its utility in cross-coupling reactions and other transformations is significantly influenced by its behavior in solution. However, quantitative solubility data for this compound is not extensively reported in publicly accessible literature. This technical guide provides a comprehensive analysis of the expected solubility of **3,5-Dibromo-4-iodopyridine** based on its physicochemical properties and the behavior of analogous structures. Crucially, this guide furnishes detailed, field-proven experimental protocols to enable researchers to determine precise solubility parameters in various organic solvents, ensuring reproducible and accurate results.

Introduction: The Challenge of Halogenated Pyridine Solubility

Substituted pyridines are foundational scaffolds in drug discovery and organic electronics. The specific substitution pattern of **3,5-Dibromo-4-iodopyridine** offers multiple, distinct reaction sites for sequential, selective functionalization. The successful execution of these synthetic steps—from reaction setup and purification to final formulation—hinges on a thorough understanding of the compound's solubility.

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium. For complex organic molecules, this property is governed by a delicate balance of intermolecular forces, including lattice energy of the solid and solvation energy. The pyridine nitrogen introduces polarity and a site for hydrogen bonding, while the three heavy halogen atoms (two bromine, one iodine) contribute to a high molecular weight and increase London dispersion forces, favoring solubility in less polar environments. This guide addresses the practical need for reliable solubility data by providing a predictive framework and the means to generate empirical data.

Physicochemical & Inferred Solubility Profile

While exhaustive quantitative data is scarce, a robust solubility profile can be inferred from the compound's structure and data from analogous compounds[1][2].

Core Properties

A summary of the key physicochemical properties for **3,5-Dibromo-4-iodopyridine** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₅ H ₂ Br ₂ IN	[3]
Molecular Weight	362.79 g/mol	[4]
Appearance	White to off-white or light beige solid	[5]
Storage Temperature	2-8°C, under inert atmosphere	[3]

Predicted Solubility in Common Organic Solvents

The principle of "like dissolves like" provides a strong basis for predicting solubility. Given its halogenated, aromatic structure with a polar pyridine core, **3,5-Dibromo-4-iodopyridine** is expected to exhibit poor solubility in highly polar protic solvents like water and increasing solubility in solvents of intermediate to low polarity.

Solvent	Polarity Index	Solvent Type	Expected Solubility	Rationale
Hexanes	0.1	Nonpolar	Low to Moderate	Favorable dispersion forces, but lacks polarity to interact with the pyridine N.
Toluene	2.4	Aromatic, Nonpolar	Moderate to High	π -stacking interactions with the pyridine ring can enhance solubility.
Dichloromethane (DCM)	3.1	Halogenated	High	Good balance of polarity and ability to engage in dipole-dipole interactions.
Chloroform	4.1	Halogenated	High	Similar to DCM; often an excellent solvent for halogenated compounds[1].
Tetrahydrofuran (THF)	4.0	Ether	High	The ether oxygen can act as a hydrogen bond acceptor for trace moisture and interact with the pyridine ring.
Ethyl Acetate (EtOAc)	4.4	Ester	Moderate	Intermediate polarity makes it

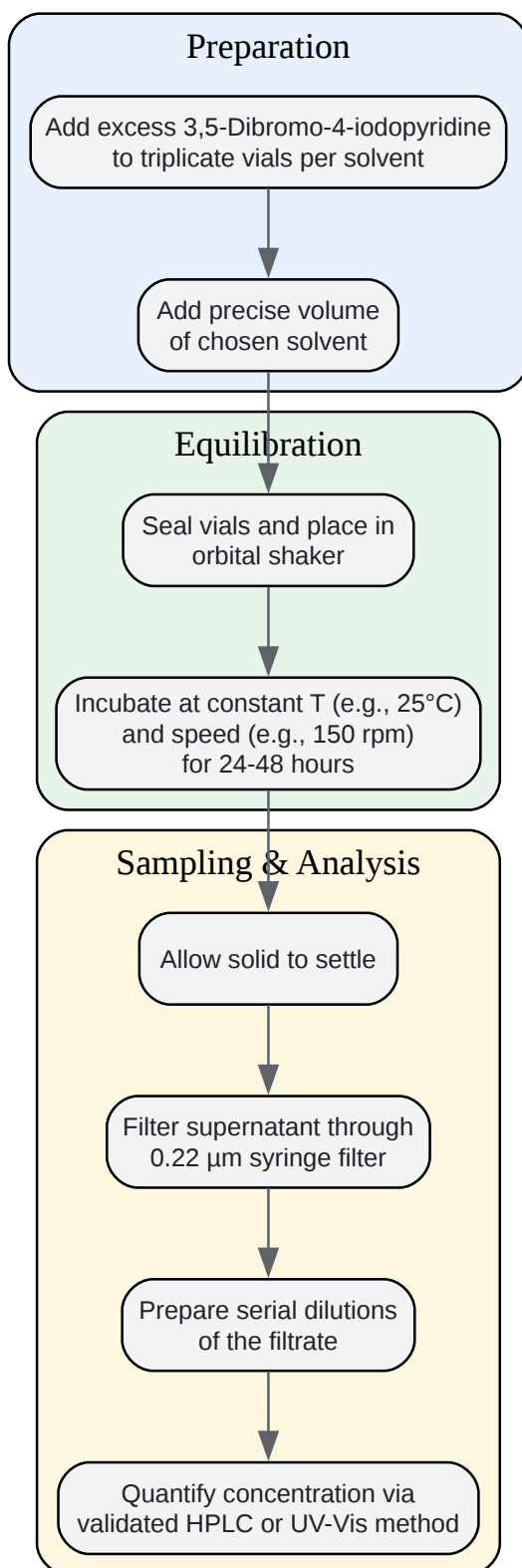
				a versatile solvent.
Acetone	5.1	Ketone	Moderate	Aprotic polar solvent; solubility may be limited by crystal lattice energy.
Acetonitrile (ACN)	5.8	Nitrile	Moderate to Low	Polar aprotic solvent, but may be less effective than DCM or THF.
Ethanol	4.3	Polar Protic	Low	Strong hydrogen bonding network of the solvent may not be effectively disrupted.
Methanol (MeOH)	5.1	Polar Protic	Low	Similar to ethanol; may be slightly better due to smaller size.
Water	10.2	Polar Protic	Very Low / Insoluble	The large, nonpolar halogenated structure dominates over the single polar nitrogen atom.

Experimental Determination of Equilibrium Solubility

The absence of published data necessitates a reliable experimental protocol. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility[2]. It is a self-validating system designed to ensure that a saturated solution is achieved and accurately measured.

Workflow for Solubility Determination

The following diagram outlines the critical steps in the experimental workflow.



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Caption: Workflow for determining equilibrium solubility.

Detailed Step-by-Step Protocol

Objective: To determine the saturation concentration (mg/mL or M) of **3,5-Dibromo-4-iodopyridine** in a selected organic solvent at a controlled temperature.

Materials:

- **3,5-Dibromo-4-iodopyridine** ($\geq 97\%$ purity)
- Selected organic solvents (HPLC grade or equivalent)
- 2-4 mL glass vials with PTFE-lined screw caps
- Analytical balance
- Calibrated positive displacement pipettes
- Orbital shaker with temperature control
- Syringes and 0.22 μm chemical-resistant syringe filters (e.g., PTFE)
- Volumetric flasks for dilutions
- Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

- Preparation (Triplicates): Add an excess amount of solid **3,5-Dibromo-4-iodopyridine** to a series of vials. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation[2]. A starting mass of ~10-20 mg in 2 mL of solvent is typically sufficient.
- Solvent Addition: Accurately dispense a precise volume (e.g., 2.00 mL) of the desired solvent into each vial.
- Equilibration: Tightly seal the vials and place them in an orbital shaker. Equilibrate at a constant temperature (e.g., 25.0 $^{\circ}\text{C}$) with consistent agitation (e.g., 150 rpm) for 24 to 48

hours. A 48-hour period is recommended to ensure equilibrium is reached for poorly soluble compounds.

- **Phase Separation:** After equilibration, remove the vials and let them stand undisturbed at the same temperature to allow the excess solid to settle.
- **Sampling:** Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles. Immediately pass the solution through a 0.22 μm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
- **Dilution:** Based on the expected solubility, perform an accurate serial dilution of the filtered, saturated solution into a suitable volumetric flask using the same solvent.
- **Quantification:** Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) against a calibration curve prepared from known standards of **3,5-Dibromo-4-iodopyridine**. The calibration curve must be linear in the expected concentration range.
- **Calculation:** Calculate the concentration in the original saturated solution by accounting for the dilution factor. Report the average and standard deviation of the triplicate measurements.

Safety, Handling, and Stability

As a Senior Application Scientist, ensuring laboratory safety is paramount. **3,5-Dibromo-4-iodopyridine** is a chemical intermediate and must be handled with appropriate care.

Hazard Identification

Based on data for analogous compounds, **3,5-Dibromo-4-iodopyridine** is expected to have the following hazards:

- H302: Harmful if swallowed[5].
- H315: Causes skin irritation[3][5].
- H319: Causes serious eye irritation[3][5].
- H335: May cause respiratory irritation[3][5].

Recommended Handling Procedures

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood[5][6].
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat[5].
- Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing[6]. Wash hands thoroughly after handling[5].
- Storage: Keep the container tightly closed in a dry, well-ventilated place. For long-term stability, store refrigerated at 2-8°C under an inert atmosphere[3].

Compound Stability

While specific stability data is not available, halogenated pyridines can be sensitive to light and may degrade under strongly basic or acidic conditions. It is advisable to conduct solubility experiments with protection from direct light.

Conclusion and Future Work

This guide provides a foundational understanding of the solubility characteristics of **3,5-Dibromo-4-iodopyridine** for researchers, scientists, and drug development professionals. While quantitative data is not readily available in the literature, a qualitative profile has been inferred based on chemical principles. More importantly, a robust, step-by-step experimental protocol has been detailed to allow for the in-house determination of precise solubility data. Generating such empirical data is critical for optimizing reaction conditions, developing purification strategies, and enabling formulation studies. Future work should focus on publishing the experimentally determined solubility of this and other key heterocyclic intermediates in a range of pharmaceutically and synthetically relevant solvents.

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